N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-cyclopentyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-10-23(21,22)18(16(11)20)14-8-4-5-12(9-14)15(19)17-13-6-2-3-7-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLAAWPEPUXRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentyl group and an isothiazolidinone derivative. Its chemical formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.
This compound is believed to act primarily as an inhibitor of specific protein interactions. Research indicates that it may selectively bind to phosphorylated proteins, which are often involved in signaling pathways related to cancer and neurodegenerative diseases . The inhibition of such interactions can disrupt pathological processes, making this compound a candidate for therapeutic development.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogs have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity against cancer cells suggests that this compound may share similar properties.
Neuroprotective Effects
Additionally, the compound's ability to modulate protein interactions could extend to neuroprotection. Inhibitors targeting phosphorylated proteins have been shown to alleviate symptoms associated with neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival .
Case Studies and Research Findings
Table 1: Summary of Biological Studies on Related Compounds
Clinical Trials
Current research is exploring the clinical applications of N-cyclopentyl derivatives in treating chronic conditions such as hepatitis C and various cancers. A notable study indicated that compounds with structural similarities showed promising results in early-phase clinical trials for hepatitis C treatment .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with structural similarities to N-cyclopentyl-3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines. For example:
Table 1: Summary of Biological Studies on Related Compounds
| Study Reference | Compound | Biological Activity | Findings |
|---|---|---|---|
| Analog A | Anticancer | Induced apoptosis in breast cancer cells | Significant reduction in cell viability observed |
| Analog B | Neuroprotective | Reduced neuroinflammation in animal models | Improved behavioral outcomes in treated animals |
These findings suggest that N-cyclopentyl derivatives may also possess similar anticancer properties, warranting further investigation.
Neuroprotective Effects
The compound's mechanism may extend to neuroprotection by modulating protein interactions involved in neurodegenerative diseases. Inhibitors targeting phosphorylated proteins have demonstrated efficacy in reducing neuroinflammation and promoting neuronal survival. This potential makes N-cyclopentyl derivatives candidates for therapeutic development against conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of related compounds:
- Anticancer Studies : Analog compounds have shown efficacy against various cancer types by disrupting signaling pathways critical for tumor growth.
- Neuroprotection : Research has indicated that similar compounds can alleviate symptoms associated with neurodegenerative diseases through their ability to inhibit neuroinflammatory processes.
Clinical Trials
Current research is investigating the clinical applications of N-cyclopentyl derivatives for chronic conditions such as hepatitis C and various cancers. Early-phase clinical trials have reported promising results for compounds with structural similarities to this benzamide derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
